2,4-Dichlorobenzaldehyde (5-{2-nitrobenzylidene}-4-oxo-1,3-thiazolidin-2-ylidene)hydrazone
Description
2,4-Dichlorobenzaldehyde (5-{2-nitrobenzylidene}-4-oxo-1,3-thiazolidin-2-ylidene)hydrazone is a complex organic compound that belongs to the class of thiazolidine derivatives. Thiazolidine motifs are five-membered heterocyclic compounds containing sulfur and nitrogen atoms, which are known for their diverse biological activities
Properties
Molecular Formula |
C17H10Cl2N4O3S |
|---|---|
Molecular Weight |
421.3 g/mol |
IUPAC Name |
(2E,5E)-2-[(E)-(2,4-dichlorophenyl)methylidenehydrazinylidene]-5-[(2-nitrophenyl)methylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C17H10Cl2N4O3S/c18-12-6-5-11(13(19)8-12)9-20-22-17-21-16(24)15(27-17)7-10-3-1-2-4-14(10)23(25)26/h1-9H,(H,21,22,24)/b15-7+,20-9+ |
InChI Key |
SVURYUCWILXNAZ-GFOZJHCUSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/2\C(=O)N/C(=N\N=C\C3=C(C=C(C=C3)Cl)Cl)/S2)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C(=C1)C=C2C(=O)NC(=NN=CC3=C(C=C(C=C3)Cl)Cl)S2)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2,4-Dichlorobenzaldehyde (5-{2-nitrobenzylidene}-4-oxo-1,3-thiazolidin-2-ylidene)hydrazone typically involves the condensation of 2,4-dichlorobenzaldehyde with 5-{2-nitrobenzylidene}-4-oxo-1,3-thiazolidin-2-ylidene)hydrazone under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to achieve high yield and purity . Industrial production methods may involve optimization of reaction parameters such as temperature, pressure, and reaction time to scale up the synthesis process efficiently.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,4-Dichlorobenzaldehyde (5-{2-nitrobenzylidene}-4-oxo-1,3-thiazolidin-2-ylidene)hydrazone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound exhibits antimicrobial and anticancer activities, making it a potential candidate for drug development.
Medicine: Its derivatives are explored for their therapeutic potential in treating various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The presence of the thiazolidine ring and nitro group contributes to its biological activity. It can inhibit certain enzymes or interact with cellular receptors, leading to its therapeutic effects . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar compounds include other thiazolidine derivatives such as:
- 2-Chlorobenzaldehyde (5-{3-chlorobenzyl}-4-oxo-1,3-thiazolidin-2-ylidene)hydrazone
- (5-{2-nitrobenzylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetic acid Compared to these compounds, 2,4-Dichlorobenzaldehyde (5-{2-nitrobenzylidene}-4-oxo-1,3-thiazolidin-2-ylidene)hydrazone is unique due to the presence of both dichloro and nitro groups, which enhance its reactivity and biological activity.
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